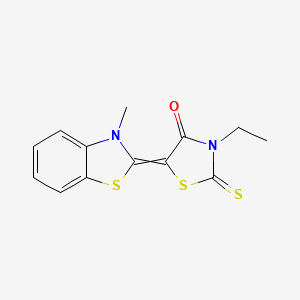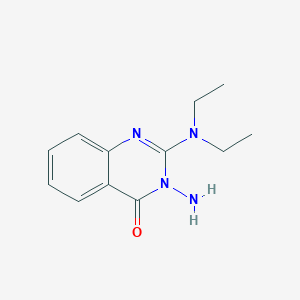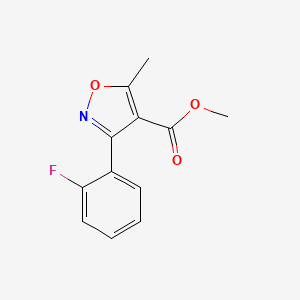
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate
Vue d'ensemble
Description
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is an organic compound with a complex structure. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate typically involves the reaction of 1-amino-cyclobutanecarboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the Boc-protected amino acid. The benzyl ester is then introduced by reacting the Boc-protected amino acid with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
Applications De Recherche Scientifique
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate involves its ability to act as a protecting group for amines. The Boc group prevents unwanted reactions at the amine site during chemical synthesis. The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Boc-1-aminocyclobutanecarboxylic acid
- 1-tert-Butoxycarbonylamino-cyclopentanecarboxylic acid
- N-Boc-cycloleucine
Uniqueness
Benzyl-1-(tert-butoxycarbonyl)cyclobutanecarboxylate is unique due to its specific structure, which combines the Boc-protected amino group with a cyclobutane ring and a benzyl ester. This combination provides distinct reactivity and stability, making it a valuable compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
benzyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-17(10-7-11-17)14(19)21-12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,20) |
Clé InChI |
WSZCRQMCENUXQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8726387.png)


![N-[(2R)-2-Acetyl-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl]-acetamide-13C](/img/structure/B8726404.png)
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)
![10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B8726438.png)




![Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate](/img/structure/B8726482.png)


